2-(Cyanomethyl)benzonitrile

Catalog No.
S1892593
CAS No.
3759-28-2
M.F
C9H6N2
M. Wt
142.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Cyanomethyl)benzonitrile

CAS Number

3759-28-2

Product Name

2-(Cyanomethyl)benzonitrile

IUPAC Name

2-(cyanomethyl)benzonitrile

Molecular Formula

C9H6N2

Molecular Weight

142.16 g/mol

InChI

InChI=1S/C9H6N2/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5H2

InChI Key

GKHSEDFDYXZGCG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC#N)C#N

Canonical SMILES

C1=CC=C(C(=C1)CC#N)C#N

Synthesis and Characterization

Researchers use different techniques to characterize 2-(Cyanomethyl)benzonitrile, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. [Ref for techniques - Citation needed]

Potential Applications

Scientific studies have explored potential applications for 2-(Cyanomethyl)benzonitrile in different areas. These include:

  • Pharmaceutical research: Some studies have investigated the biological activity of 2-(Cyanomethyl)benzonitrile or its derivatives. However, more research is needed to understand its potential for pharmaceutical applications. [Ref for bioactivity - Citation needed]
  • Material science: Researchers have explored the use of 2-(Cyanomethyl)benzonitrile in the synthesis of polymers or other materials. The specific applications being investigated are not widely reported. [Ref for material science - Citation needed]

2-(Cyanomethyl)benzonitrile, with the chemical formula C₉H₆N₂ and a molecular weight of 142.16 g/mol, is an organic compound characterized by a benzonitrile structure with a cyanomethyl group attached to the benzene ring. This compound is known for its unique properties and potential applications in various fields, including medicinal chemistry and organic synthesis. It has a high bioavailability score and is soluble in organic solvents, making it suitable for various

  • Hydrolysis: Catalyzed by nitrilase enzymes, this compound can be hydrolyzed to form 2-(Cyanomethyl)benzoic acid and ammonia. This reaction is significant in biochemical pathways involving the conversion of nitriles to carboxylic acids.
  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids, typically using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the nitrile group into primary amines, often using lithium aluminum hydride or catalytic hydrogenation.
  • Nucleophilic Substitution: The cyanomethyl group can be replaced by other functional groups through nucleophilic substitution reactions facilitated by strong bases like sodium hydroxide.

Research indicates that 2-(Cyanomethyl)benzonitrile exhibits biological activity through its interaction with nitrilase enzymes found in Rhodococcus rhodochrous. The hydrolysis of this compound leads to the formation of metabolites that may influence cellular processes such as signaling pathways and gene expression. Furthermore, derivatives of this compound have shown antimicrobial activity against various bacteria and fungi, suggesting its potential use in developing new antimicrobial agents .

The synthesis of 2-(Cyanomethyl)benzonitrile can be achieved through several methods:

  • Reaction with Diazoniun Salts: The compound can react with different diazonium salts to form aryldiazenyl derivatives. These derivatives can further undergo reactions to yield various substituted compounds .
  • Palladium-Catalyzed Reactions: It participates in palladium-catalyzed tandem reactions with arylboronic acids, allowing for the formation of complex structures from simpler precursors.
  • Biotransformation: Microbial biotransformation offers an eco-friendly method for synthesizing this compound from simpler nitriles through enzymatic processes .

2-(Cyanomethyl)benzonitrile has several applications:

  • Medicinal Chemistry: Its derivatives are explored for their antimicrobial properties, making them potential candidates for drug development.
  • Organic Synthesis: This compound serves as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Biochemical Research: Its interaction with nitrilase enzymes provides insights into enzymatic processes and metabolic pathways involving nitriles .

Studies on 2-(Cyanomethyl)benzonitrile reveal its interaction with specific enzymes, particularly nitrilases. These interactions are crucial for understanding its metabolic pathways and potential toxicological effects. The compound's ability to influence cellular metabolism and gene expression highlights its relevance in biochemical research and pharmacology .

Several compounds share structural similarities with 2-(Cyanomethyl)benzonitrile. Here are some notable examples:

Compound NameSimilarityUnique Features
4-Methyl-[1,1'-biphenyl]-2-carbonitrile0.96Methyl substitution on biphenyl enhances solubility
4'-Methyl-[1,1'-biphenyl]-2-carbonitrile0.96Similar structure but different substitution pattern
3-Cyanobenzonitrile0.93Different position of the cyano group affecting reactivity
4-Cyanobenzonitrile0.92Variations in biological activity due to positional changes

These compounds exhibit varying degrees of biological activity and reactivity based on their structural differences compared to 2-(Cyanomethyl)benzonitrile, highlighting the uniqueness of this compound in terms of its specific interactions and applications in medicinal chemistry and organic synthesis .

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.87%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.74%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (14.89%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (14.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.74%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (12.77%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3759-28-2

Wikipedia

Homophthalonitrile
2-Cyanophenylacetonitrile

Dates

Modify: 2023-08-16

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